Barium metaborate monohydrate

Overview

Description

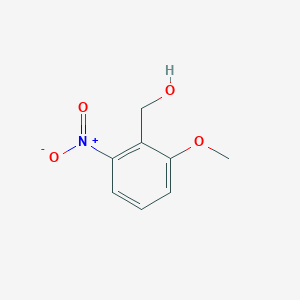

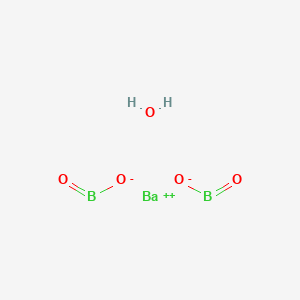

Barium metaborate monohydrate is a highly water-insoluble crystalline compound with the chemical formula B₂BaO₄·H₂O. It is known for its excellent properties such as rust prevention, high-temperature resistance, fire resistance, and mildew prevention. This compound is widely used in various industries, including coatings, ceramics, papermaking, rubber, textiles, and plastics .

Synthetic Routes and Reaction Conditions:

-

Borax Barium Sulfide Method:

Step 1: Calcine a mixture of barite and pulverized coal.

Step 2: Leach the calcined mixture with hot water to obtain barium sulfide liquid.

Step 3: Add borax aqueous solution and sodium silicate aqueous solution to the reactor.

Step 4: Heat the mixture to 110°C and stir for 2 hours.

Step 5: Cool the mixture to 70-80°C, centrifuge, wash, dry, and crush to obtain barium metaborate.

-

Top Seed Crystal Molten Salt Method:

Step 1: Add barium carbonate and boric acid to a crucible along with sodium carbonate as a flux.

Step 2: Use resistance heating to melt the raw materials.

Industrial Production Methods: The industrial production of this compound typically follows the borax barium sulfide method due to its efficiency and cost-effectiveness. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity .

Types of Reactions:

Oxidation: Barium metaborate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: Barium metaborate can participate in substitution reactions where its borate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various organic and inorganic compounds depending on the desired product.

Major Products:

Oxidation Products: Higher oxidation state borates.

Reduction Products: Lower oxidation state borates.

Substitution Products: Compounds with modified borate groups.

Mechanism of Action

Target of Action

Barium metaborate monohydrate, commercially known as Busan 11-M1, is primarily used as a multifunctional pigment in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings . Its primary targets are the materials it is added to, where it acts as a corrosion inhibitor, tannin stain blocker, flame retardant, and metal stabilizer .

Mode of Action

This compound interacts with its targets in several ways:

- Corrosion Inhibition : It provides excellent flash and early-rust inhibition .

- Tannin Stain Blocking : It is used in primers and topcoats to block tannin stains .

- Flame Retardancy : It performs well as a flame retardant in both solvent- and water-based coatings containing a halogen donor .

- Metal Stabilization : It reduces the rate at which zinc metal converts to zinc oxide or zinc carbonate, thereby improving adhesion when coating galvanized steel .

Pharmacokinetics

Its solubility properties suggest that it could be absorbed and distributed if it were to enter a biological system.

Result of Action

The result of this compound’s action is the enhancement of the properties of the materials it is added to. This includes improved corrosion resistance, tannin stain blocking, flame retardancy, and metal stabilization .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For example, its solubility increases in hot water , which could potentially enhance its action in certain environments. Additionally, its efficacy as a flame retardant can vary depending on the resin and the halogen used .

Scientific Research Applications

Barium metaborate monohydrate has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other borate compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.

Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

Industry: Widely used in coatings for its rust prevention and fire resistance properties.

Comparison with Similar Compounds

- Alpha-Barium Borate

- Beta-Barium Borate

- Lithium Borate

- Sodium Metaborate

- Calcium Metaborate

Comparison:

- Alpha-Barium Borate and Beta-Barium Borate: These compounds have similar borate structures but differ in their crystalline forms and specific applications.

- Lithium Borate and Sodium Metaborate: These compounds are also borates but with different cations, leading to variations in solubility, reactivity, and applications.

- Calcium Metaborate: Similar in structure but with calcium as the cation, used in different industrial applications due to its unique properties .

Barium metaborate monohydrate stands out due to its high water insolubility, making it suitable for applications in environments with higher pH levels and where water resistance is crucial .

Properties

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26124-86-7 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Barium metaborate monohydrate effective against termites?

A: The research article focuses on the oral toxicity of this compound to Eastern subterranean termites (Reticulitermes flavipes). While the exact mechanism of action isn't fully detailed within this study, it highlights the compound's toxicity when ingested by termites. [] This suggests that this compound likely interferes with vital biological processes within the termites upon ingestion, ultimately leading to their death. Further research would be needed to elucidate the precise molecular targets and downstream effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)